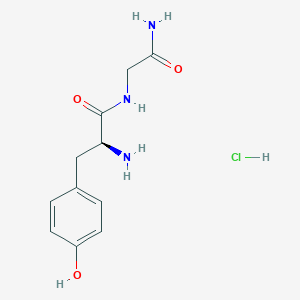

H-Tyr-Gly-NH2.HCl

Beschreibung

H-Tyr-Gly-NH2.HCl is a dipeptide amide hydrochloride with the molecular formula C11H16ClN3O3. mdpi.com001chemical.combiosynth.com As a derivative of the dipeptide Tyrosyl-glycine, it consists of a tyrosine residue linked to a glycine (B1666218) residue, with the C-terminus modified to an amide group and formulated as a hydrochloride salt. This specific structure makes it a valuable tool in diverse research applications, from structural chemistry to peptide synthesis.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 99940-62-2 | 001chemical.combiosynth.com |

| Molecular Formula | C11H16ClN3O3 | 001chemical.com |

| Molecular Weight | 273.72 g/mol | 001chemical.combiosynth.com |

| Canonical SMILES | C1=CC(=CC=C1CC@@HN)O.Cl | biosynth.com |

The study of dipeptides and their amides is a cornerstone of peptide science. Dipeptides are the simplest peptide units, and their structural and functional properties provide fundamental insights into the behavior of larger, more complex proteins. pdx.edu A significant area of this research focuses on C-terminal amidation, a common post-translational modification in which the C-terminal carboxylic acid group of a peptide is converted to an amide. nih.gov This modification can profoundly influence a peptide's stability, conformation, and biological activity.

Research into dipeptide amides, such as this compound, is crucial for understanding these effects. Scientists investigate how the amide group alters hydrogen-bonding patterns and molecular packing within crystal structures. nih.govresearchgate.net For instance, studies on the crystal structures of various dipeptide amide hydrochlorides have revealed that the amide group, in conjunction with the chloride ion, plays a critical role in forming specific, repeating hydrogen-bond networks that lead to organized sheet-like structures. nih.gov These structural analyses help elucidate the conformational preferences of amidated peptides, which is essential for designing peptidomimetics and other molecules with desired biological functions. nih.govnih.gov

Furthermore, the field of biocatalysis utilizes dipeptides and their derivatives to explore enzymatic reactions. nih.govvapourtec.comrsc.org Enzymes are increasingly used for greener and more efficient chemical synthesis. nih.gov Simple peptides serve as model substrates to study enzyme specificity, reaction kinetics, and the development of novel synthetic methodologies. mdpi.comdnascript.com

This compound and its constituent parts are significant as fundamental chemical entities for several reasons. Primarily, it serves as a building block in the synthesis of more complex peptides. For example, the related tetrapeptide H-Tyr-D-Ala-Phe-Gly-NH2 is the minimal active segment of the potent opioid peptide dermorphin (B549996). nih.govresearchgate.net The synthesis and modification of such fragments are central to structure-activity relationship studies aimed at developing new therapeutic agents with improved properties like enhanced receptor selectivity and bioavailability. nih.gov

The compound also functions as a model system in structural biology. The crystal structure of the isomeric dipeptide amide, H-Gly-Tyr-NH2 hydrochloride, has been analyzed by X-ray diffraction to specifically elucidate the structural features conferred by C-terminal amidation. nih.gov Such studies provide detailed information on bond angles, torsion angles, and intermolecular interactions, contributing to a deeper understanding of peptide chemistry. nih.gov The presence of the hydrochloride salt form is also significant, as counter-ions can influence the physicochemical properties and stability of peptides. mdpi.comnih.gov The use of hydrochloride salts is common in peptide chemistry to improve stability and crystallinity. bachem.com

In synthetic chemistry, H-Tyr-Gly-NH2 is used as a reference compound or a fragment in the development and evaluation of new peptide synthesis strategies, including solid-phase peptide synthesis (SPPS) techniques. ub.edu Its relatively simple and well-defined structure makes it an ideal candidate for testing the efficiency of coupling reagents, protecting group strategies, and purification methods. mdpi.com

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFLEXYAKADQLH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Preparation Methodologies

Solution-Phase Synthesis Approaches for H-Tyr-Gly-NH2.HCl

Solution-phase peptide synthesis (LPPS) involves the coupling of amino acids in a homogeneous liquid phase. scribd.comnumberanalytics.com This traditional method allows for the synthesis of peptides through a series of controlled reactions where reactants are dissolved in a suitable solvent. numberanalytics.com

Conventional Liquid-Phase Synthesis Techniques

Conventional liquid-phase synthesis is a foundational method for creating peptides like this compound. nih.govgoogle.com This technique involves the stepwise addition of protected amino acids in solution. The process necessitates the protection of reactive functional groups to prevent unwanted side reactions. The carboxyl group of one amino acid and the amino group of another are activated to form the peptide bond. After the coupling step, a deprotection step is performed to allow for the next amino acid to be added to the growing peptide chain. scribd.com Purification after each step is crucial and is typically achieved through methods like crystallization or chromatography. While this method can be scaled up for large-scale production, it can be time-consuming due to the purification required at each stage. ambiopharm.comthieme-connect.de

Enzymatic Synthesis Methods

Enzymatic synthesis presents a greener and more specific alternative to purely chemical methods for peptide bond formation. This approach utilizes enzymes, such as proteases, to catalyze the coupling of amino acids. For instance, the synthesis of Z-Tyr-Gly-NH2 has been successfully catalyzed by modified chymotrypsin (B1334515) in a one-layer system containing water and DMF. tandfonline.com The use of enzymes offers high regio- and stereoselectivity, often eliminating the need for side-chain protecting groups. thieme-connect.de

One strategy involves using proteases like thermolysin or subtilisin. thieme-connect.de For example, a mutant of subtilisin BPN' has been used for enzymatic segment condensation. thieme-connect.de These enzymes can work in aqueous or mixed aqueous-organic media, and their activity can be influenced by the reaction conditions, such as pH and solvent composition. Research has shown that modified chymotrypsin can catalyze peptide synthesis in high concentrations of organic solvents like DMF, which can be advantageous for dissolving starting materials. thieme-connect.detandfonline.com For example, decanoyl-, lauroyl-, myristoyl-, and palmitoyl-modified chymotrypsins have been shown to catalyze the synthesis of Z-Tyr-Gly-NH2 in media containing up to 60% DMF. tandfonline.com

Solid-Phase Peptide Synthesis (SPPS) Strategies for this compound and Related Peptides

Solid-phase peptide synthesis (SPPS) is a widely used method for synthesizing peptides. It involves attaching the first amino acid to an insoluble polymer support (resin) and then sequentially adding the subsequent amino acids. csic.eslsu.edu This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. lsu.eduiris-biotech.de

Fmoc- and Boc-Based Protection Schemes

The two most common protection strategies in SPPS are the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) schemes. iris-biotech.dethermofisher.com These strategies differ primarily in the conditions required for the removal of the N-terminal protecting group. thermofisher.com

Boc Strategy: The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.commasterorganicchemistry.com The side-chain protecting groups are often benzyl (B1604629) (Bzl)-based and are removed at the end of the synthesis with a strong acid, such as hydrogen fluoride (B91410) (HF). thermofisher.commasterorganicchemistry.com While effective, the use of harsh acids is a drawback of this method. iris-biotech.de

Fmoc Strategy: The Fmoc group is base-labile and is removed using a mild base, commonly a solution of piperidine (B6355638) in DMF. thermofisher.commasterorganicchemistry.com The side-chain protecting groups are typically tert-butyl (tBu)-based and are cleaved with TFA at the end of the synthesis. thermofisher.com The milder conditions of the Fmoc strategy have made it more popular, especially in commercial settings, as it often results in higher quality and yield. thermofisher.com The synthesis of a model peptide, H-Tyr-Gly-Gly-Phe-Leu-NH2, has been successfully demonstrated using an Fmoc-based strategy on a Rink amide resin. csic.es

| Feature | Boc Strategy | Fmoc Strategy |

| N-terminal Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate acid (e.g., TFA) | Mild base (e.g., piperidine) |

| Side-Chain Protection | Benzyl (Bzl) based | tert-butyl (tBu) based |

| Final Cleavage | Strong acid (e.g., HF) | Milder acid (e.g., TFA) |

| Advantages | Good for complex or base-sensitive peptides. thermofisher.com | Milder conditions, higher yield and quality. thermofisher.com |

| Disadvantages | Requires harsh, corrosive acids. iris-biotech.de | Potential for side reactions like aspartimide formation. |

Novel Protecting Groups and Linkers in Peptide Synthesis

Research continues to develop new protecting groups and linkers to improve the efficiency and scope of peptide synthesis. nih.govrsc.org Novel protecting groups aim to offer alternative cleavage conditions or enhanced stability. For example, the p-Nitrobenzyloxycarbonyl (pNZ) group can be removed under neutral conditions, which is useful for avoiding side reactions associated with the use of piperidine in Fmoc chemistry. ub.edu Other novel protecting groups for the thiol group of cysteine include the N-Methyl-phenacyloxycarbamidomethyl (Pocam) group, S-9H-xanthen-9-yl (Xan), and a pyridazinedione (PD) based scaffold. rsc.orgacs.orgrsc.org

Linkers, which attach the peptide to the solid support, also play a crucial role. lsu.edu The choice of linker determines the conditions required for the final cleavage of the peptide from the resin. The development of new linkers aims to provide milder cleavage conditions and allow for the synthesis of a wider variety of peptide forms, such as C-terminal amides. pnas.org For instance, a 3,4,5-Tris(octadecyloxy)benzyl alcohol-based protecting group has been developed for use in liquid-phase synthesis to facilitate purification. oup.com

Green Chemistry Approaches in Peptide Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. nih.govacs.org A major focus is on replacing hazardous solvents, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), with greener alternatives. rsc.orgadvancedchemtech.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and propylene (B89431) carbonate have been investigated as more environmentally friendly options. rsc.orgacs.org

Other green chemistry strategies include:

Solvent Recycling: Implementing systems to recover and reuse solvents like acetonitrile (B52724) (ACN) and DMF reduces waste. ambiopharm.com

Continuous Flow Synthesis: Moving from batch processing to continuous flow systems can minimize the use of excess reagents and solvents and allow for better control over reaction conditions. advancedchemtech.com

Alternative Energy Sources: The use of microwave and ultrasound-assisted synthesis can reduce reaction times and improve yields. advancedchemtech.com

Water-Based Synthesis: While challenging due to the poor solubility of many protected amino acids, efforts are being made to develop water-based synthesis protocols. acs.orgadvancedchemtech.com

These approaches aim to make peptide synthesis more sustainable and environmentally responsible. ambiopharm.comnih.gov

Purification and Characterization Techniques in this compound Research

The synthesis of this compound, like many peptides, results in a crude product that contains the desired molecule alongside unreacted starting materials, byproducts, and other impurities. Therefore, rigorous purification and subsequent characterization are essential to ensure the final product's purity and structural integrity.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and purity assessment of this compound and related peptides. csic.es Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (ACN). researchgate.net

The separation principle is based on the differential partitioning of the peptide and impurities between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus elute later. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to achieve optimal separation of complex mixtures. rsc.org The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is a standard practice in peptide separations. rsc.org TFA helps to sharpen peaks and improve resolution by forming ion pairs with the charged groups on the peptide, thereby masking their polar character and enhancing interaction with the stationary phase.

The purity of the collected fractions is determined by analyzing them with analytical HPLC. The chromatogram will show a major peak corresponding to the desired peptide and smaller peaks for any remaining impurities. A purity level of >95% is often required for research applications. csic.es

Table 1: Typical HPLC Parameters for the Analysis and Purification of Tyrosine-Containing Peptides

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | Kromasil C18, 50 x 4.6 mm, 3.5 µm | Kromasil C18, 250 x 20 mm |

| Mobile Phase A | 0.05% TFA in water | 1% TFA in water |

| Mobile Phase B | 0.05% TFA in acetonitrile | 1% TFA in acetonitrile |

| Gradient | 15% to 30% B over 12 min | 25% to 40% B over 30 min |

| Flow Rate | 2.0 mL/min | 20 mL/min |

| Detection | UV at 210 nm or 273 nm rsc.orgscielo.br | UV detection |

Once purified, the chemical structure of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides like this compound, as it minimizes fragmentation and allows for the observation of the intact molecular ion. researchgate.netscielo.br High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org For this compound, the expected monoisotopic mass of the free base (C11H15N3O3) would be approximately 237.1113 Da, and the protonated molecule [M+H]+ would be observed in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, 1H NMR and 13C NMR are the most informative.

1H NMR: The proton NMR spectrum will show distinct signals for each non-equivalent proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure. For instance, the aromatic protons of the tyrosine ring typically appear in the downfield region (around 6.7-7.2 ppm). researchgate.netubc.ca The α-protons of the tyrosine and glycine (B1666218) residues will have characteristic chemical shifts, and the coupling between adjacent protons can be used to confirm connectivity.

13C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbonyl carbons in the peptide bonds and the C-terminal amide are particularly diagnostic.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the structure by showing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC). bmrb.io

Table 2: Predicted and Reported NMR Chemical Shifts (ppm) for Tyrosine and Glycine Residues

| Atom | Predicted/Reported Chemical Shift (ppm) |

|---|---|

| Tyrosine - Aromatic Protons (Hd, He) | 6.8 - 7.2 researchgate.netbmrb.io |

| Tyrosine - α-Proton (Hα) | ~4.5 bmrb.io |

| Tyrosine - β-Protons (Hβ) | ~3.0 bmrb.io |

| Glycine - α-Protons (Hα) | ~3.9 |

| Tyrosine - Aromatic Carbons | 115 - 156 |

| Tyrosine - α-Carbon (Cα) | ~55 |

| Tyrosine - β-Carbon (Cβ) | ~37 |

| Glycine - α-Carbon (Cα) | ~43 |

| Carbonyl Carbons (C=O) | 170 - 175 rsc.org |

Note: Chemical shifts are dependent on the solvent, pH, and temperature. The values presented are approximate and for illustrative purposes.

By combining the purity data from HPLC with the structural information from MS and NMR, researchers can be confident in the identity and quality of the synthesized this compound.

Biochemical and Biological Research Applications of H Tyr Gly Nh2.hcl and Analogs

Structure-Activity Relationship (SAR) Studies

The seemingly simple dipeptide H-Tyr-Gly-NH2.HCl serves as a foundational scaffold in the exploration of structure-activity relationships (SAR), particularly within the realm of opioid peptides. By systematically modifying its constituent amino acids and terminal groups, researchers have elucidated key structural requirements for biological activity.

The substitution of L-amino acids with their D-enantiomers is a widely employed strategy to enhance the metabolic stability and, in many cases, the biological activity of peptides. researchgate.netbiorxiv.orgunits.itfrontiersin.org The incorporation of a D-amino acid, particularly at the second position of opioid peptides, is a critical determinant of their activity. For instance, in the case of the opioid heptapeptide (B1575542) dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), the presence of D-Ala at position 2 is essential for its ability to inhibit gastric secretion. oup.com Its analog with L-Ala at this position is inactive. oup.com Similarly, for synthetic pentapeptide enkephalin analogs like Tyr-DTrp-Gly-Phe-Met-NH2, a D-amino acid at the second position is crucial for its growth hormone-releasing activity. oup.com

Constrained analogs, which restrict the conformational flexibility of the peptide backbone, are also valuable tools in SAR studies. For instance, replacing the Gly2 residue in endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) with conformationally restricted amino acids has been explored to understand the optimal geometry for receptor binding. sciengine.com The introduction of unnatural amino acids with heterocyclic rings, mimicking Proline, has been shown to increase the metabolic stability and antinociceptive activity of dermorphin analogs. mdpi.com

The following table summarizes the impact of various amino acid substitutions on the biological activity of opioid peptide analogs.

| Original Peptide/Analog | Substitution | Effect on Biological Activity | Reference(s) |

| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) | L-Ala at position 2 | Inactive in inhibiting gastric secretion. | oup.com |

| Tyr-LTrp-Gly-Phe-Met-NH2 | D-Trp at position 2 | Confers significant in vitro GH-releasing activity. | oup.com |

| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) | Gly at position 2 ([Gly2]EM-1) | Possessed weak agonist and antagonist activity in the guinea pig ileum (GPI) assay and no effect in the mouse vas deferens (MVD) assay. | sciengine.com |

| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) | D-Pro or D-Ala at position 2 | Altered opioid receptor binding and activity. | sciengine.com |

| Enkephalin-like tetrapeptide amide | Dmt, D-Nle, and Phe(p-X) at positions 1, 2, and 4 | Increased binding affinities at the KOR. | semanticscholar.org |

The amidation of the C-terminal carboxyl group is a common post-translational modification that significantly influences the biological activity of many peptides. brieflands.comacs.org This modification neutralizes the negative charge of the C-terminus, which can enhance receptor binding and improve stability against carboxypeptidases. brieflands.comacs.org In the context of opioid peptides, C-terminal amidation is often crucial for potent activity. cambridge.org

For example, the C-terminal amide of endomorphins is a critical feature for their high affinity and selectivity for the µ-opioid receptor. scielo.org.mx Similarly, the amidation of the C-terminus of nocistatin-related peptides can lead to derivatives with higher binding affinity for opioid receptors due to increased hydrophobicity. brieflands.com The transformation of the C-terminal carboxylate of enkephalins to a carboxamide can reduce selectivity for the delta-opioid receptor (DOR) by enhancing mu-opioid receptor (MOR) activity. mdpi.com

Conversely, the absence of C-terminal amidation can lead to a significant loss of activity. For instance, the non-amidated version of the GH-releasing peptide Tyr-DPhe-Gly-Phe-Met was found to be inactive. oup.com

The table below illustrates the effects of C-terminal amidation on various peptides.

| Peptide | Modification | Effect on Bioactivity | Reference(s) |

| Nocistatin C-terminal hexapeptide | Amidation | Expected to increase resistance to carboxypeptidases and enhance opioid receptor binding affinity. | brieflands.com |

| β-casomorphin sequences | C-terminal amidation | Increased analgesic activity. | cambridge.org |

| Tyr-DPhe-Gly-Phe-Met | Non-amidation | Inactive for in vitro GH-releasing activity. | oup.com |

| Enkephalins | C-terminal carboxamide | Reduced DOR selectivity due to enhanced MOR activity. | mdpi.com |

Modifications at the N-terminus of peptides can also profoundly impact their biological activity. mdpi.com The N-terminal tyrosine residue is a common and often essential feature for the activity of many opioid peptides. cambridge.org However, various modifications to this terminus have been explored to enhance potency, stability, and receptor selectivity.

For instance, methylation of the terminal amino group of enkephalins can have varied effects depending on the specific analog and the assay used. annualreviews.org While N-terminal acetylation of β-endorphin eliminates its ability to bind to opioid receptors, it is a required modification for the activity of other peptides like α-MSH. elyssabmargolis.com The addition of amino acids to the N-terminus of enkephalins does not necessarily lead to a loss of activity and can sometimes result in highly active analogs. mdpi.comannualreviews.org

In studies of dermorphin analogs, substitutions at the N-terminal tyrosine (position 1) with residues like N-acetyltyrosine, O-methyltyrosine, or phenylalanine resulted in varied pharmacological effects, with the original dermorphin showing the most pronounced activity. nih.gov

The following table details the effects of some N-terminal modifications.

| Peptide | Modification | Effect on Biological Activity | Reference(s) |

| Met-enkephalin | Methylation of terminal amino group | Little effect on potency in the GPI assay. | annualreviews.org |

| Leu-enkephalin | Methylation of terminal amino group | Increased potency in the GPI assay. | annualreviews.org |

| β-endorphin | N-terminal acetylation | Eliminates opioid receptor binding. | elyssabmargolis.com |

| Dermorphin | Substitution at Tyr1 with N-acetyltyrosine, O-methyltyrosine, Phe, D-Phe, or Ala | Varied pharmacological effects, with dermorphin being the most active. | nih.gov |

Role of C-terminal Amidation in Bioactivity Modulation

Receptor Binding and Ligand Design Studies

The dipeptide H-Tyr-Gly-NH2 and its analogs have been instrumental in studies aimed at understanding ligand-receptor interactions and in the rational design of new receptor-selective ligands.

The N-terminal Tyr-Gly motif is a hallmark of endogenous enkephalins, which are natural ligands for opioid receptors. mdpi.com Consequently, analogs of H-Tyr-Gly-NH2 have been extensively studied as potential opioid receptor ligands. SAR studies have revealed that the Tyr residue is a critical pharmacophoric element, with its phenolic hydroxyl group being essential for opioid activity. cambridge.org

Dermorphins, another class of potent opioid peptides, also feature a Tyr residue at the N-terminus, followed by a D-amino acid. oup.comresearchgate.net Analogs of dermorphin have been synthesized to probe the structural requirements for high affinity and selectivity for the µ-opioid receptor. nih.govresearchgate.netcapes.gov.br For example, endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are highly selective µ-opioid receptor agonists. mdpi.comscielo.org.mx The proline residue at position 2 induces a specific turn in the peptide structure, which is crucial for the correct orientation of the aromatic residues for receptor binding. mdpi.com

The table below provides examples of opioid peptide analogs and their receptor binding properties.

| Peptide Analog | Target Receptor(s) | Binding/Activity Characteristics | Reference(s) |

| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) | µ-opioid receptor | High affinity and selectivity (Ki = 360 pM). | scielo.org.mx |

| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) | µ-opioid receptor | High affinity and selectivity. | scielo.org.mx |

| [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) | µ-opioid receptor | Highly potent MOR agonist with subnanomolar binding affinity. | mdpi.com |

| Dermorphin | µ-opioid receptor | Potent µ-agonist. | oup.com |

| LYS744 (Dmt-D-Nle-Gly-Phe(p-Cl)-Ppp) | MOR, DOR, KOR | MOR/DOR agonist and KOR antagonist. | semanticscholar.org |

Beyond opioid receptors, peptides containing the Tyr-Gly motif or similar structures have been investigated for their interactions with other receptor systems.

5-Hydroxytryptamine (5-HT) Receptors: The Tyr residue is also important for ligand binding to 5-HT receptors. Studies using unnatural amino acid mutagenesis on the 5-HT3 receptor have shown that specific tyrosine residues within the binding site are crucial for both agonist binding and receptor gating. jneurosci.org For instance, Tyr153 forms a hydrogen bond involved in both binding and gating, while the aromatic group of Tyr234 is essential for both functions. jneurosci.org While direct studies on H-Tyr-Gly-NH2 are limited, the principles of tyrosine interaction from these studies are relevant.

Laminin (B1169045) Receptors: The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), derived from the laminin B1 chain, is a well-known ligand for the 67-kDa laminin receptor. nih.gov This peptide supports cell attachment and, when covalently immobilized, can mediate cell spreading. nih.gov This demonstrates that a Tyr-containing peptide sequence can have high affinity and specificity for non-opioid receptors involved in cell adhesion.

Investigation of Opioid Receptor Ligand Properties (drawing from related enkephalin and dermorphin analogs)

Enzymatic Recognition and Processing

The dipeptide this compound, also known as Tyrosyl-Glycinamide hydrochloride, and its analogs serve as valuable tools in biochemical research, particularly in understanding how enzymes recognize and process peptide substrates.

The structure of this compound makes it a useful substrate for studying the specificity of various proteolytic enzymes. Proteases often exhibit preferences for certain amino acid sequences at their cleavage sites. The tyrosine residue in this compound provides a bulky, aromatic side chain, while the glycine (B1666218) residue offers minimal steric hindrance. This combination allows researchers to probe the requirements of an enzyme's active site.

Research has shown that proteases from various sources can hydrolyze peptides containing hydrophobic amino acids. tandfonline.com For instance, some proteases preferentially cleave peptide bonds where a large hydrophobic amino acid is present at the P1' position (the amino acid on the C-terminal side of the scissile bond). nih.gov Studies on the protease from Streptomyces cellulosae demonstrated its ability to hydrolyze peptides composed of hydrophobic amino acids. tandfonline.com Similarly, a cold-adapted protease, EK4-1, from the Arctic bacterium Mesonia algae K4-1, showed a preference for cleaving at sites with hydrophobic amino acids like leucine, alanine, valine, phenylalanine, and tyrosine at the P1' position. nih.gov

The enzymatic synthesis of peptides also relies heavily on the substrate specificity of proteases. In a process known as kinetic-controlled synthesis, serine and cysteine proteases form an acyl-enzyme intermediate with a suitable acyl donor (like a peptide ester). thieme-connect.de This intermediate then reacts with a nucleophile (an amino acid or peptide amide) to form a new peptide bond. thieme-connect.de The efficiency of this synthesis is influenced by the enzyme's ability to bind the nucleophile at its S' subsite. thieme-connect.de For example, subtilisin Carlsberg has been used to synthesize Z-Tyr-Gly-Gly-NH2, demonstrating a preference for Gly in the P1' position. dcu.ie

The following table summarizes the substrate specificities of select proteases relevant to the processing of Tyr-Gly containing peptides.

| Enzyme/Protease Source | Preferred Cleavage Site (P1' position) | Reference |

| Streptomyces cellulosae Protease | Hydrophobic amino acids | tandfonline.com |

| Mesonia algae K4-1 Protease (EK4-1) | Large hydrophobic amino acids (Leu, Ala, Val, Phe, Tyr) | nih.gov |

| Subtilisin Carlsberg | Glycine | dcu.ie |

This compound and its analogs are instrumental in studying peptide biosynthesis and post-translational modifications (PTMs). PTMs are crucial for expanding the functional diversity of proteins and involve the enzymatic addition of functional groups after a protein is synthesized. frontiersin.org

The synthesis of peptides in the laboratory, often through solid-phase peptide synthesis (SPPS), allows for the creation of specific peptide sequences like this compound. These synthetic peptides can then be used as substrates to study the enzymes involved in their biosynthesis and modification. For example, understanding how a specific enzyme recognizes and modifies the tyrosine residue in this compound can provide insights into the regulation of protein function. Tyrosine residues are known targets for various PTMs, including phosphorylation and nitration, which can modulate protein activity and signaling. frontiersin.orgnptel.ac.in

Furthermore, the study of how peptides are assembled and modified contributes to the field of chemical biology, which aims to understand and manipulate biological systems using chemical tools. nptel.ac.in By creating analogs of this compound with modified amino acids, researchers can investigate the impact of these changes on enzymatic processing and biological activity. This approach is vital for developing new therapeutic agents and understanding disease mechanisms. nih.gov

Substrate Specificity in Proteolytic Enzymes

This compound as a Model System in Chemical Biology

The relatively simple and well-defined structure of this compound makes it an excellent model system for fundamental studies in chemical biology.

The tyrosine side chain, with its phenolic hydroxyl group, can participate in hydrogen bonding and is susceptible to modifications like oxidation. nih.gov The glycine residue, lacking a side chain, provides maximal conformational flexibility to the peptide backbone. caltech.edu By creating analogs where either the tyrosine or glycine is substituted, researchers can systematically probe how changes in side chain chemistry and backbone conformation affect interactions with other molecules, such as enzymes or receptors. thenelsonlab.com

Studies on peptide fragmentation have shown that the chemistry of the side chain can dictate the fragmentation patterns of the peptide backbone. caltech.eduthenelsonlab.com For instance, the presence of aromatic residues can influence where the backbone cleaves. thenelsonlab.com Computational and experimental analyses have revealed that interactions between side chains and the peptide backbone play a major role in stabilizing the folded structures of proteins. nih.gov Using model peptides like this compound, scientists can dissect these intricate interactions.

Peptide-based scaffolds are increasingly being used to develop new materials and therapeutic agents. The self-assembly of short peptides into well-ordered nanostructures is a promising area of research. frontiersin.org The specific sequence of amino acids in a peptide dictates its self-assembly properties.

This compound and its analogs can be used as building blocks for creating more complex peptide structures. For example, they can be incorporated into larger peptide sequences or used to create cyclic peptides, which often have enhanced stability and biological activity. researchgate.net The ability to synthesize and modify peptides on a solid support has greatly facilitated the development of novel peptide-based scaffolds. researchgate.net

Researchers are exploring the use of peptide scaffolds to display specific functionalities. For instance, a peptide can be conjugated to a protein to create a branched or cyclic peptide-protein conjugate with potential therapeutic applications. chemrxiv.org The simple dipeptide unit of this compound can serve as a fundamental component in the design and synthesis of such complex biomolecules.

Computational and Theoretical Investigations

Molecular Docking Simulations for Receptor Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is crucial in drug discovery for estimating the strength of the interaction, known as binding affinity. For H-Tyr-Gly-NH2, docking simulations can predict how it interacts with the binding sites of various receptors.

Studies on related opioid peptides consistently show that the N-terminal tyrosine residue is critical for interaction with opioid receptors. frontiersin.org It is predicted that the protonated primary amine of the tyrosine in H-Tyr-Gly-NH2 would form a strong ionic bond with a conserved, negatively charged aspartic acid residue (Asp) found deep within the binding pocket of opioid receptors. frontiersin.org This salt bridge interaction is a key anchor point for many opioid ligands. frontiersin.org

Furthermore, the phenolic side chain of the tyrosine residue can engage in additional interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds with polar amino acid residues like histidine or tyrosine and hydrophobic or pi-pi stacking interactions with aromatic residues such as phenylalanine. frontiersin.orgnih.gov While the glycine-NH2 portion of the molecule is smaller and more flexible, it helps to properly orient the critical tyrosine "message" portion within the receptor's "address" binding site. The complexity of docking is increased by the flexibility of peptide structures, which may undergo conformational changes to achieve an optimal fit with a receptor. researchgate.netmdpi.com

| H-Tyr-Gly-NH2 Moiety | Type of Interaction | Potential Receptor Residue Partner | Significance |

|---|---|---|---|

| N-terminal Amine (NH3+) | Ionic Bond / Salt Bridge | Aspartic Acid (Asp) | Primary anchor point, crucial for affinity. frontiersin.org |

| Tyrosine Phenolic Group (-OH) | Hydrogen Bond | Histidine (His), Tyrosine (Tyr) | Increases binding specificity and stability. |

| Tyrosine Aromatic Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr) | Contributes to binding affinity. nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, revealing the conformational flexibility and dynamic behavior of a compound. nih.gov For a flexible molecule like H-Tyr-Gly-NH2, MD simulations can map its conformational landscape in a simulated physiological environment, such as water.

MD simulations of dipeptides analyze the distribution of dihedral angles (φ, ψ) of the peptide backbone, often visualized in a Ramachandran plot, to identify stable, low-energy conformations. github.com The simulation tracks rotations around the bonds of the peptide backbone and the tyrosine side chain (χ angles), showing how the molecule folds and changes shape. nih.govasianpubs.org This flexibility is essential, as it allows the peptide to adopt the specific three-dimensional shape required for receptor binding. nih.gov

Simulations can also reveal the role of intramolecular and intermolecular hydrogen bonds in stabilizing certain conformations. nih.govethz.ch For H-Tyr-Gly-NH2, an intramolecular hydrogen bond might form between the tyrosine side chain and the peptide backbone. researchgate.net Intermolecular hydrogen bonds with surrounding water molecules significantly influence the peptide's structure and dynamics. nih.gov By understanding these dynamic motions, researchers can gain a more complete picture of how H-Tyr-Gly-NH2 behaves and interacts in a biological system. aps.org

| Molecular Region | Dihedral Angles | Observed Dynamic Behavior | Significance |

|---|---|---|---|

| Peptide Backbone | Phi (φ), Psi (ψ) | Rotation defines folded and extended states. asianpubs.org | Determines the overall shape and ability to fit into a binding pocket. |

| Tyrosine Side Chain | Chi1 (χ1), Chi2 (χ2) | Rotation orients the phenolic ring for interaction. | Crucial for specific interactions like H-bonds and pi-stacking. nih.gov |

| Glycine (B1666218) Residue | Phi (φ), Psi (ψ) | High degree of flexibility due to lack of a side chain. | Allows the peptide to adapt to various binding site topographies. |

| Terminal Amide (-NH2) | - | Forms hydrogen bonds with solvent or receptor. | Contributes to solubility and binding affinity. |

Quantum Chemical Calculations of Electronic Properties and Interactions

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. researchgate.net These calculations provide fundamental information about charge distribution, orbital energies, and reactivity, which govern how the molecule interacts with its environment.

For H-Tyr-Gly-NH2, these calculations can produce a molecular electrostatic potential (MEP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net The phenolic oxygen and carbonyl oxygen atoms are typically electron-rich sites, capable of acting as hydrogen bond acceptors, while the amide and protonated N-terminal amine hydrogens are electron-poor and act as hydrogen bond donors.

Another key aspect is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. bsu.edu.azresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netjomardpublishing.com These calculations can also determine the partial charges on each atom, offering a quantitative measure of the polarity of bonds and the potential for electrostatic interactions. researchgate.netbsu.edu.az

| Calculated Property | Methodology | Information Provided |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions for predicting interaction sites. researchgate.net |

| HOMO/LUMO Energies | DFT, PM3 | Indicates electron-donating/accepting capabilities and chemical reactivity. bsu.edu.azresearchgate.net |

| HOMO-LUMO Gap | DFT, PM3 | Relates to the chemical stability and electronic excitation energy of the molecule. researchgate.net |

| Partial Atomic Charges | DFT, PM3 | Quantifies the charge distribution and polarity of intramolecular bonds. researchgate.netbsu.edu.az |

| Dipole Moment | DFT, PM3 | Measures the overall polarity of the molecule. researchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for H-Tyr-Gly-NH2.HCl and Derivatives

The synthesis of peptides like this compound has traditionally relied on well-established solution-phase and solid-phase peptide synthesis (SPPS) methodologies. However, future research is geared towards developing more efficient, sustainable, and innovative strategies.

Conventional and Modern Synthetic Protocols: Standard synthesis would involve the coupling of protected tyrosine and glycinamide (B1583983) residues, followed by deprotection. For instance, a common SPPS approach utilizes a Rink amide resin, to which the C-terminal amino acid (glycine) is attached. The synthesis proceeds with the removal of the Fmoc protecting group from glycine (B1666218), followed by the coupling of Fmoc-protected tyrosine. Final cleavage from the resin and deprotection of the tyrosine side-chain yields the desired peptide amide. csic.es

Advanced Synthetic Approaches: Emerging strategies focus on overcoming the limitations of traditional methods, such as the use of hazardous reagents and the generation of side reactions.

Novel Protecting Groups: The development of alternative protecting groups to the standard Boc and Fmoc groups is an active area of research. For example, the p-nitrobenzyloxycarbonyl (pNZ) group, used in combination with tert-butyl (tBu) side-chain protection, offers an orthogonal strategy that can prevent side reactions like diketopiperazine formation, which is common in the synthesis of short peptides. ub.eduub.edu

Enzymatic Synthesis: Biocatalysis offers a green alternative to chemical synthesis. Proteases can be used in organic-aqueous biphasic systems to catalyze the formation of peptide bonds. For instance, solvent-stable proteases have been successfully used to synthesize intermediates of endomorphin-1, a tetrapeptide containing a Tyr-Pro-Trp-Phe-NH2 sequence. A similar enzymatic approach could be optimized for the synthesis of H-Tyr-Gly-NH2 and its derivatives, potentially leading to higher yields and stereochemical purity.

Flow Chemistry: Continuous flow synthesis is gaining traction for peptide production. This technology allows for precise control over reaction parameters, rapid optimization, and enhanced safety, making it a promising avenue for the large-scale and efficient synthesis of dipeptide amides and their libraries.

High-Throughput Screening in SAR Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. High-throughput screening (HTS) of combinatorial libraries of its derivatives is a powerful tool for rapidly identifying key structural motifs responsible for a desired biological effect.

HTS Methodologies for Peptide Libraries: Modern HTS platforms enable the rapid screening of vast numbers of compounds. For peptide libraries, several innovative approaches have been developed:

One-Bead-One-Compound (OBOC) Libraries: This technique involves synthesizing a massive library of peptides where each bead of a resin carries a unique peptide sequence. mdpi.com

"All-on-One Chip" Systems: To accelerate the screening of OBOC libraries, new systems have been developed where beads from a combinatorial library are immobilized on a glass slide. mdpi.com This allows for rapid screening using fluorescence-based assays, followed by direct identification of the "hit" peptides on the beads using MALDI-TOF mass spectrometry, bypassing the slower, traditional bead-picking steps. mdpi.com

Fiber-Optic Array Scanning Technology (FAST): This ultra-high-throughput platform can screen bead-based libraries of synthetic molecules at a rate of millions of compounds per minute. acs.org This would allow for the screening of immense libraries of H-Tyr-Gly-NH2 analogs against various biological targets.

Application to this compound Analogs: An HTS campaign for this compound analogs would involve the creation of a combinatorial library with variations at the tyrosine and glycine positions.

| Position | Modifications | Rationale |

| Tyrosine (Tyr) | Substitution with other aromatic (Phe, Trp), aliphatic (Ala, Leu), or constrained amino acids. | To determine the importance of the phenolic hydroxyl group and the aromatic ring for activity. |

| Glycine (Gly) | Substitution with other small (Ala), or D-amino acids. | To probe the influence of steric bulk and stereochemistry on receptor binding and metabolic stability. |

| Amide (-NH2) | Replacement with substituted amides or esters. | To evaluate the role of the C-terminal amide in hydrogen bonding and overall activity. |

Such a library could be screened against various targets, for instance, to identify new inhibitors of dipeptide transporters like the DppBCDF system in bacteria, which is a known target for di- and tripeptides. plos.org

Mechanistic Elucidation of Biological Activities at a Molecular Level

Understanding how this compound functions at the molecular level is key to harnessing its potential. While this specific dipeptide has not been extensively studied, the activities of related compounds provide clues to its potential mechanisms.

Potential Molecular Targets and Pathways: The biological activity of peptides is dictated by their interactions with molecular targets such as receptors, enzymes, and ion channels.

Opioid Receptors: The Tyr-Gly motif is the N-terminal sequence of enkephalins (e.g., H-Tyr-Gly-Gly-Phe-Met), which are endogenous ligands for opioid receptors. upc.edu The rapid enzymatic cleavage of the Tyr-Gly bond in enkephalins terminates their analgesic effect. nih.gov It is plausible that H-Tyr-Gly-NH2 could act as a weak agonist or antagonist at these receptors or serve as a precursor or metabolite of larger opioid peptides.

Tyrosinase Regulation: The C-terminal portion of the molecule, glycinamide, has been implicated in skin pigmentation. Specifically, glycinamide hydrochloride has been shown to have depigmenting effects by attenuating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR), key regulators of melanin (B1238610) synthesis. nih.gov This suggests a potential mechanism where this compound could influence melanogenesis, a pathway that begins with the oxidation of L-tyrosine by tyrosinase. nih.gov

Dipeptide Transporters: In microorganisms like Pseudomonas aeruginosa, the DppBCDF ABC transporter is responsible for the uptake of di- and tripeptides. plos.org H-Tyr-Gly-NH2 could potentially interact with the substrate-binding proteins (SBPs) of such transporters, either as a substrate or an inhibitor.

Elucidation Techniques: Future research will employ a range of biophysical and computational techniques to uncover the precise molecular interactions.

Structural Biology: X-ray crystallography and Cryo-EM can provide high-resolution structures of H-Tyr-Gly-NH2 or its analogs bound to their target proteins, revealing the specific binding mode.

NMR Spectroscopy: NMR can be used to study the binding of weakly interacting ligands and to map the binding site on the target protein. nih.gov Studies have shown that acyclic cucurbiturils can bind to H-Tyr-NH2 and H-Gly-NH2, indicating that these motifs are capable of specific molecular recognition. nsf.gov

Computational Modeling: Molecular docking and dynamics simulations can predict the binding poses of H-Tyr-Gly-NH2 derivatives in the active site of a target and estimate binding affinities, guiding the design of more potent analogs. nih.gov

Integration into Complex Peptide and Peptidomimetic Architectures

A significant area of future research is the use of H-Tyr-Gly-NH2 as a foundational element for constructing more complex and functionally diverse molecules, such as larger peptides and peptidomimetics.

Role as a Building Block: The Tyr-Gly-NH2 moiety can be incorporated into larger peptide sequences to modulate their biological activity, stability, and pharmacokinetic properties. The inherent bioactivity associated with the tyrosine residue and the C-terminal amide makes it a valuable fragment. For example, the N-terminal tetrapeptide of dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-NH2) is the minimal subunit required for its opiate-like activity. researchgate.net

Peptidomimetic Design: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as resistance to enzymatic degradation and better oral bioavailability. unibo.it The H-Tyr-Gly-NH2 structure can serve as a starting point for the design of peptidomimetics.

Strategies for Integration:

| Strategy | Description | Example Application |

| Conformational Constraint | Incorporating the Tyr-Gly unit into a cyclic structure or using conformationally restricted amino acid analogs. | This can lock the molecule into a bioactive conformation, increasing receptor affinity and selectivity. upc.edu |

| Scaffold-Based Design | Using the key pharmacophoric elements of H-Tyr-Gly-NH2 (the phenol (B47542) group, the amide) and arranging them on a non-peptide scaffold. | Acyclic scaffolds can be used to mimic the spatial arrangement of the key functional groups, leading to novel compounds with improved drug-like properties. mdpi.com |

| Peptide Bond Isosteres | Replacing the amide bond between tyrosine and glycine with a surrogate that is resistant to hydrolysis by peptidases. | This modification can significantly increase the in vivo half-life of the resulting molecule. nih.gov |

The integration of H-Tyr-Gly-NH2 into such complex architectures is a key strategy in modern drug discovery, aiming to translate the biological information encoded in simple peptides into robust therapeutic agents. nih.gov

Q & A

Q. How can in vitro findings for H-Tyr-Gly-NH2·HCl be translated to in vivo models while controlling for bioavailability?

- Methodological Answer: Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS. Compare in vitro IC₅₀ values with in vivo effective doses adjusted for protein binding and blood-brain barrier penetration. Use microdialysis in target tissues to measure free peptide concentrations .

Q. What methodologies confirm the absence of endotoxins or aggregates in H-Tyr-Gly-NH2·HCl formulations?

- Methodological Answer: Perform Limulus amebocyte lysate (LAL) assays for endotoxin detection (threshold: <0.1 EU/mg). Use dynamic light scattering (DLS) or transmission electron microscopy (TEM) to identify aggregates. Pre-treat samples with detergents (e.g., Tween-20) and validate via cell viability assays (e.g., MTT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.